4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid
Description
4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid (CAS: 137726-00-2) is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 3-position and a 4-acetylpiperazine moiety at the 4-position. Its molecular formula is C₁₃H₁₄N₄O₅, with a molar mass of 306.28 g/mol . The acetylpiperazine group enhances its solubility and modulates electronic properties, making it a versatile intermediate in organic reactions.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-9(17)14-4-6-15(7-5-14)11-3-2-10(13(18)19)8-12(11)16(20)21/h2-3,8H,4-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVOKEBVUFLMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a piperazine ring and a nitrobenzoic acid moiety. Its chemical formula is , and it features the following functional groups:
- Piperazine : A six-membered ring containing two nitrogen atoms.
- Nitro Group : A nitro (-NO2) group attached to the benzene ring, contributing to its reactivity.
- Acetyl Group : Enhances solubility and may influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It may bind to certain receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In vitro studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammation.
Analgesic Effects
Animal models have suggested that this compound possesses analgesic properties. The compound may act on pain pathways, providing relief in models of acute pain.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Inflammation Modulation :
- Pain Relief Mechanism :
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of piperazine, including 4-(4-Acetylpiperazin-1-yl)-3-nitrobenzoic acid, exhibit notable antimicrobial properties. Research has shown that piperazine derivatives can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .
- Antidepressant Properties
- Central Nervous System (CNS) Activity
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions which may include:
- Nitration : Introduction of the nitro group on the benzoic acid moiety.
- Acetylation : Modification of the piperazine ring to enhance solubility and bioavailability.
Table 1: Synthesis Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nitration | Introduction of nitro group to benzoic acid |
| 2 | Acetylation | Formation of acetyl derivative on piperazine |
| 3 | Coupling | Final assembly of the compound through coupling reactions |
Case Studies
- Antimicrobial Efficacy Study
- CNS Activity Evaluation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the piperazine ring or the benzoic acid moiety. Key examples include:
Key Observations :
- Electronic Effects : The acetyl group in 4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid increases electron-withdrawing capacity compared to methylpiperidine or hydroxypyrrolidine analogs, influencing reactivity in substitution or coupling reactions .
- Steric Effects : Bulky substituents (e.g., hydroxybutynyl in ) reduce enzymatic degradation efficiency, as seen in microbial pathways targeting nitroaromatics .
- Biological Activity: Thiazole derivatives synthesized from the acetylpiperazine variant exhibit enhanced antimicrobial activity compared to methylamino-substituted analogs, likely due to improved membrane permeability .
Biodegradation and Environmental Impact
Nitroaromatic compounds are recalcitrant pollutants, but microbial enzymes like MnbAB dioxygenase from Comamonas sp. JS46 degrade them via oxidative pathways. The acetylpiperazine variant’s degradation rate is slower than 3-nitrobenzoic acid due to steric hindrance from the acetyl group, which reduces enzyme-substrate binding efficiency . In contrast, the methylamino analog () is more readily metabolized due to its smaller size.
Physicochemical Properties
- Solubility : The acetylpiperazine group enhances water solubility (≈15 mg/mL) compared to methylpiperidine (≈5 mg/mL) due to increased polarity .
- Hydrogen Bonding : The nitro and carboxylic acid groups facilitate strong hydrogen-bonding networks in crystalline states, as analyzed using graph set theory .
Q & A
Q. What statistical methods improve the scalability of this compound’s synthesis?
- Methodological Answer : Apply response surface methodology (RSM) to optimize critical parameters (e.g., catalyst loading, reaction time). Use a central composite design to model non-linear relationships between variables. For scale-up, employ flow chemistry with inline UV monitoring to maintain consistency and reduce batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
